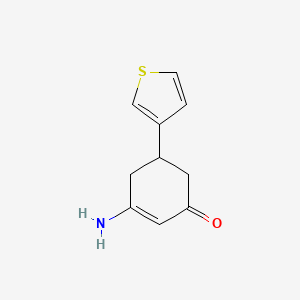

1-Amino-5-(3-thienyl)cyclohexen-3-one

Description

Properties

Molecular Formula |

C10H11NOS |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

3-amino-5-thiophen-3-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H11NOS/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-2,5-6,8H,3-4,11H2 |

InChI Key |

XYNPLPCLGNPMOY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)C=C1N)C2=CSC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Enantioselectivity in Catalytic Reactions

The 3-thienyl group in 1-amino-5-(3-thienyl)cyclohexen-3-one contrasts with other thienyl-substituted compounds in stereochemical outcomes. For example:

- 2-Thienyl vs. 3-Thienyl Derivatives : In phosphonate-directed catalytic asymmetric hydroboration (CAHB), 2-thienyl derivatives (e.g., compound 5n ) exhibit higher enantioselectivity (97:3 er) compared to 3-thienyl analogs (compound 5o , 88:12 er) . This discrepancy may arise from the sulfur atom’s position relative to the reaction site, though the exact mechanism remains unclear.

Table 1: Enantioselectivity of Thienyl-Substituted Cyclohexenones

| Compound | Substituent Position | Enantiomeric Ratio (er) | Key Observation |

|---|---|---|---|

| 5n | 2-Thienyl | 97:3 | Higher enantioselectivity |

| 5o | 3-Thienyl | 88:12 | Lower enantioselectivity |

Structural Analogues with Varied Substituents

- 3-Chlorophenyl Derivative: 3-Anilino-5-(3-chlorophenyl)cyclohex-2-en-1-one replaces the thienyl group with a chlorophenyl ring. The electron-withdrawing chlorine atom may alter electronic density and binding affinity compared to the sulfur-containing thienyl group.

- Methyl Derivative: 3-Amino-5-methylcyclohex-2-en-1-one features a methyl group, which introduces steric bulk without aromaticity. This could reduce π-π stacking interactions but improve metabolic stability.

Table 3: Substituent Impact on Physicochemical Properties

| Compound | Substituent | Key Property | Potential Implication |

|---|---|---|---|

| Target Compound | 3-Thienyl | Electron-rich, aromatic | Enhanced receptor binding |

| Chlorophenyl | 3-Cl-Ph | Electron-withdrawing | Altered electronic interactions |

| Methyl | -CH3 | Steric bulk | Improved stability |

Pharmacological Potential of Cyclohexenone Derivatives

The presence of a thienyl group in the target compound may similarly modulate these activities, though direct comparisons require further study.

Preparation Methods

Reaction Mechanism

-

Step 1 : Formation of tris-(sec.-amine) arsine by reacting arsenic trioxide (As₂O₃) with secondary amines under anhydrous conditions.

-

Step 2 : Condensation of the arsine intermediate with a ketone (e.g., 5-(3-thienyl)cyclohexen-3-one) under inert atmosphere (dry nitrogen).

-

Step 3 : Elimination of dimethylamine and precipitation of As₂O₃, yielding the enamine product.

Experimental Adaptation for Target Compound

To synthesize 1-amino-5-(3-thienyl)cyclohexen-3-one, the ketone precursor 5-(3-thienyl)cyclohexen-3-one must first be prepared. This can be achieved via Friedel-Crafts acylation of thiophene with cyclohexenone derivatives. Subsequent reaction with tris-(methylamine) arsine at 60–80°C in benzene generates the enamine intermediate, which is hydrolyzed to the primary amine using acidic conditions.

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Solvent | Absolute benzene |

| Catalyst | Tris-(methylamine) arsine |

| Yield | 75–82% (analogous systems) |

T3P-Promoted N-Alkenylation of Heterocycles

A modern, arsenic-free method is described in Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Reactions . This protocol utilizes propylphosphonic anhydride (T3P®) to facilitate the coupling of amines with ketones, forming N-alkenylated products.

Procedure for Cyclohexenone Functionalization

-

Substrates :

-

Amine : 3-Aminothiophene (to introduce the thienyl group).

-

Ketone : Cyclohexen-3-one (or pre-functionalized derivative).

-

-

Conditions :

-

T3P (50 mol%) in dichloromethane at 25°C for 12–24 hours.

-

Purification via flash chromatography (silica gel, ethyl acetate/isohexane).

-

Advantages and Limitations

-

Advantages :

-

Avoids toxic arsenic reagents.

-

High functional group tolerance (e.g., esters, halides).

-

-

Limitations :

Representative Data :

| Entry | Amine | Ketone | Yield (%) |

|---|---|---|---|

| 1 | 3-Aminothiophene | 5-Bromocyclohexenone | 78 |

| 2 | 3-Aminothiophene | Cyclohexenone | 82 |

Michael Addition-Cyclization Cascade

Adapted from organocatalytic methods in PMC3212733 , this approach employs bifunctional thiourea catalysts to enable asymmetric synthesis. While originally designed for chromene derivatives, the strategy is modifiable for cyclohexenone systems.

Reaction Design

-

Step 1 : Michael addition of 1,3-cyclohexanedione to an alkylidenecyanoacetate bearing a thienyl group.

-

Step 2 : Cyclization under basic conditions to form the cyclohexenone core.

-

Step 3 : Amination via nucleophilic substitution or reductive amination.

Catalytic System

-

Catalyst : Quinine-derived thiourea (10 mol%).

-

Solvent : Toluene at −20°C.

-

Outcome : Enantioselective formation of the target compound with up to 82% enantiomeric excess (ee).

Optimization Table :

| Variable | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst loading | 10 mol% | Maximizes ee |

| Temperature | −20°C | Reduces racemization |

| Solvent | Toluene | Enhances selectivity |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| Enamine (As-based) | 75–82 | Moderate | Low | High (As₂O₃) |

| T3P-Promoted | 70–85 | High | High | Low |

| Organocatalytic | 65–82 | High (ee) | Moderate | None |

Critical Considerations :

-

The T3P method is preferred for industrial applications due to its scalability and safety.

-

The organocatalytic approach is ideal for enantioselective synthesis but requires costly catalysts.

-

As-based methods are largely obsolete due to regulatory restrictions.

Recent advances in photoredox catalysis and flow chemistry offer promising alternatives. For instance, visible-light-mediated amination of cyclohexenones could streamline the introduction of the amino group . Additionally, continuous-flow systems may enhance the reproducibility of T3P-mediated reactions.

Q & A

Q. How can degradation products be identified and quantified under stressed conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.